4-Ethoxy-3,5-difluorobenzyl alcohol
CAS No.: 1017779-35-9
Cat. No.: VC2649622
Molecular Formula: C9H10F2O2
Molecular Weight: 188.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017779-35-9 |
|---|---|
| Molecular Formula | C9H10F2O2 |
| Molecular Weight | 188.17 g/mol |
| IUPAC Name | (4-ethoxy-3,5-difluorophenyl)methanol |
| Standard InChI | InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
| Standard InChI Key | TUTXCECYJMMZLA-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1F)CO)F |
| Canonical SMILES | CCOC1=C(C=C(C=C1F)CO)F |
Introduction
Chemical Identity and Structure
4-Ethoxy-3,5-difluorobenzyl alcohol is a well-defined organic compound with specific structural characteristics. It contains a benzene ring with three key substituents: an ethoxy group at the para position, two fluorine atoms at the meta positions, and a hydroxymethyl group. This arrangement gives the compound its distinctive physical and chemical properties.
The compound's basic identification parameters are summarized in Table 1, which provides essential information for proper identification and handling in laboratory settings.
Table 1. Chemical Identity of 4-Ethoxy-3,5-difluorobenzyl alcohol
| Parameter | Value |
|---|---|
| CAS Number | 1017779-35-9 |
| Molecular Formula | C9H10F2O2 |
| Molecular Weight | 188.17 g/mol |
| IUPAC Name | (4-ethoxy-3,5-difluorophenyl)methanol |
| InChI | InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
| InChIKey | TUTXCECYJMMZLA-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1F)CO)F |
The structure features the characteristic benzyl alcohol moiety (-CH2OH) attached to a difluorinated aromatic ring, with the ethoxy group (-OCH2CH3) providing additional functionality. The position of these substituents influences the compound's reactivity pattern and its potential applications in organic synthesis and research contexts.
Physical and Chemical Properties
4-Ethoxy-3,5-difluorobenzyl alcohol exists as a solid at ambient temperature and is available commercially with typical purities ranging from 95-98% . Understanding the physical and chemical properties of this compound is essential for predicting its behavior in various chemical reactions and for establishing proper handling protocols.
Table 2. Physical and Chemical Properties
The fluorine substituents in the molecule significantly affect its electronic properties, potentially increasing the acidity of the benzyl alcohol group compared to non-fluorinated analogues. These electronic effects can influence the compound's reactivity in nucleophilic and electrophilic reactions, making it potentially useful as a building block in organic synthesis.
The signal word assigned to this compound is "Warning," indicating moderate hazard potential that requires appropriate precautions during handling and use .
In case of significant exposure, particularly if symptoms persist or worsen, medical attention should be sought promptly. Comprehensive irrigation of affected eyes is specifically recommended, with attention to lifting eyelids to ensure complete flushing of the eye surface .
Related Compounds and Structural Analogues
Several compounds structurally related to 4-Ethoxy-3,5-difluorobenzyl alcohol provide interesting comparisons and potential alternative building blocks for similar applications.
3,5-Difluorobenzyl alcohol
3,5-Difluorobenzyl alcohol (CAS: 79538-20-8) is a simpler structural analogue that lacks the ethoxy group present in 4-Ethoxy-3,5-difluorobenzyl alcohol . Its key characteristics include:
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Molecular Formula: C7H6F2O
-
Molecular Weight: 144.12 g/mol
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IUPAC Name: (3,5-Difluorophenyl)methanol
This compound might serve as a useful comparison to understand the effects of the additional ethoxy substituent on physical properties and reactivity patterns.
4-Ethoxy-3,5-difluorobenzyl bromide
4-Ethoxy-3,5-difluorobenzyl bromide (CAS: 1017779-38-2) features a bromine atom in place of the hydroxyl group . With a molecular weight of 251.07 g/mol, this compound could potentially serve as a synthetic precursor to 4-Ethoxy-3,5-difluorobenzyl alcohol through appropriate chemical transformations.
Comparative analysis of these and other related compounds could provide valuable insights into structure-property relationships and expand the utility of this class of fluorinated aromatics in various research contexts.
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